Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys
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Description
Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is a useful research compound. Its molecular formula is C39H64N12O19 and its molecular weight is 1005.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thioredoxin Isolation : A sequence including Val-Lys-Gln-Ile-Glu-Ser-Lys-Ser was identified in thioredoxin isolated from rabbit bone marrow, highlighting the importance of such sequences in biological molecules (Johnson et al., 1988).
Bovine Plasma High-Molecular-Weight Kininogen : A study on the primary structure of bovine plasma high-molecular-weight kininogen noted a sequence including Ser-Val-Gln-Val, emphasizing the biological significance of these sequences (Han et al., 1976).
Adenylate Kinase Structure : The primary structure of porcine adenylate kinase was identified, featuring a sequence Met-Glu-Glu-Lys, indicating the importance of glutamic acid in enzymatic functions (Heil et al., 1974).
G-substrate in Cerebellum : Research on a specific substrate from rabbit cerebellum for guanosine-3':5'-monophosphate-dependent protein kinase discussed the role of sequences involving glutamic acid and serine (Aitken et al., 1981).
Properties
IUPAC Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXBZDOQHRZFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N12O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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